Sigma Receptor Binding Affinity of the 3-Phenylpropyl Piperazine Scaffold
1-(3-Phenylpropyl)-3-methylpiperazine serves as a direct scaffold or a close structural analog to the N-(3-phenylpropyl)piperazine core, which demonstrates high nanomolar to low nanomolar binding affinity for sigma receptors [1]. This places it in stark contrast to other piperazine chemotypes, such as N-benzyl- or N-phenyl-piperazines, which are often associated with dopamine or serotonin transporter activity. For example, the structurally distinct 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) is a potent dopamine reuptake inhibitor (IC50 ~ 4 nM), highlighting how the same 3-phenylpropyl moiety can confer high potency for different targets when combined with other functional groups [2].
| Evidence Dimension | Target Binding Affinity (Ki / IC50) |
|---|---|
| Target Compound Data | Low nanomolar Ki for sigma-2 receptors for an N-(3-phenylpropyl)piperazine derivative (4.9 nM) [1] |
| Comparator Or Baseline | 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935): IC50 ~ 4 nM for dopamine transporter (DAT) [2] |
| Quantified Difference | Shifts from sigma receptor binding (nM range) to potent DAT inhibition (nM range) depending on the complete substitution pattern. |
| Conditions | In vitro radioligand binding assays using rat brain homogenates or recombinant human transporters. |
Why This Matters
This data underscores that the 3-phenylpropyl group is a key structural feature for achieving high target affinity, but the overall molecular context (e.g., the other piperazine nitrogen's substitution) dictates the biological target and can result in a complete change in pharmacological class.
- [1] Zhang Y, Williams W, Torrence-Campbell C, Bowen WD, Rice KC. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. J Med Chem. 1998 Dec 3;41(25):4950-7. doi: 10.1021/jm980143k. PMID: 9836612. View Source
- [2] Matecka D, Lewis D, Rothman RB, Dersch CM, Wojnicki FH, Glowa JR, et al. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909). J Med Chem. 1997 Mar 28;40(7):1088-94. View Source
